molecular formula C42H82NO8P B013819 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine CAS No. 26853-31-6

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Cat. No.: B013819
CAS No.: 26853-31-6
M. Wt: 760.1 g/mol
InChI Key: WTJKGGKOPKCXLL-VYOBOKEXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine, commonly known as POPC, is a diacylglycerol phospholipid. It is a significant component of cell membranes in eukaryotic cells and is widely used in biophysical experiments. POPC is known for its role in mimicking the cell membrane environment, making it a valuable tool in the study of membrane proteins and lipid interactions .

Mechanism of Action

Target of Action

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine (POPC) primarily targets cell membranes. It is a phosphatidylcholine, a major component of biological membranes, particularly in eukaryotic cells . POPC plays a crucial role in maintaining the structural integrity and fluidity of cell membranes.

Mode of Action

POPC interacts with cell membranes by integrating into the lipid bilayer. Its amphiphilic nature, with hydrophobic fatty acid tails and a hydrophilic phosphate head, allows it to align with the membrane’s phospholipid bilayer. This integration helps stabilize the membrane structure and can influence membrane protein function and signaling pathways .

Biochemical Pathways

POPC affects several biochemical pathways related to membrane dynamics and signaling. By modulating membrane fluidity and phase behavior, POPC can impact pathways involving membrane-bound receptors and enzymes. For instance, it can influence the formation of lipid rafts, which are microdomains in the membrane that play a role in cell signaling and protein sorting .

Pharmacokinetics

Its bioavailability is inherently high within cellular membranes, where it is synthesized and incorporated as part of the lipid bilayer .

Result of Action

At the molecular level, POPC contributes to the stability and functionality of cell membranes. It helps maintain membrane fluidity, which is essential for proper membrane protein function, cell signaling, and vesicle formation. At the cellular level, this translates to enhanced cell viability and function, particularly in processes requiring dynamic membrane changes, such as endocytosis and exocytosis .

Action Environment

Environmental factors such as temperature, pH, and the presence of other lipids and proteins can influence the action, efficacy, and stability of POPC. For example, temperature changes can affect membrane fluidity, while pH variations can alter the charge and interaction of the phosphate head group. Additionally, the presence of cholesterol and other lipids can modulate the phase behavior and organization of POPC within the membrane .

Biochemical Analysis

Biochemical Properties

1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine plays a crucial role in biochemical reactions. It is used in biophysical experiments and has been used to study various subjects such as lipid rafts . It is also used in systems mimicking the cell membrane such as Nanodiscs .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. For instance, it has been used to study the assembly of S. aureus α-toxin and the effects of phytol on membranes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Over time in laboratory settings, the effects of this compound can change. It is used in the generation of liposomes and other artificial membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions

POPC can be synthesized through the esterification of glycerol with palmitic acid and oleic acid. The process involves the following steps:

Industrial Production Methods

In industrial settings, POPC is typically produced using enzymatic methods to ensure high purity and yield. The process involves the use of lipases to catalyze the esterification reactions, followed by purification steps such as chromatography to isolate the final product .

Properties

IUPAC Name

[(2R)-3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] 2-(trimethylazaniumyl)ethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H82NO8P/c1-6-8-10-12-14-16-18-20-21-23-25-27-29-31-33-35-42(45)51-40(39-50-52(46,47)49-37-36-43(3,4)5)38-48-41(44)34-32-30-28-26-24-22-19-17-15-13-11-9-7-2/h20-21,40H,6-19,22-39H2,1-5H3/b21-20-/t40-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTJKGGKOPKCXLL-VYOBOKEXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H82NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101029642
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

760.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name PC(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

26853-31-6
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26853-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026853316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101029642
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-(Z)-[4-oxido-9-oxo-7-(palmitoylmethyl)-3,5,8-trioxa-4-phosphahexacos-17-enyl)trimethylammonium 4-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.043.673
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-PALMITOYL-2-OLEOYL-SN-GLYCERO-3-PHOSPHOCHOLINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TE895536Y5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PC(16:0/18:1(9Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0007972
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 2
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 3
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 4
Reactant of Route 4
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 5
Reactant of Route 5
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine
Reactant of Route 6
1-Palmitoyl-2-oleoyl-sn-glycero-3-phosphocholine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.